

An In-Depth Technical Guide to the Physicochemical Properties of 6-Oxohexanoic Acid

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Compound of Interest

Compound Name: 6-Oxohexanoic acid

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of **6-oxohexanoic acid**, a versatile bifunctional molecule with relevance in metabolic pathways and as a building block in chemical synthesis. This document collates essential quantitative data, details standard experimental methodologies for their determination, and visualizes key biochemical and experimental workflows. The information presented herein is intended to serve as a foundational resource for professionals in research, chemical sciences, and drug development.

Introduction

6-Oxohexanoic acid, also known as adipaldehydic acid or 5-formylvaleric acid, is a six-carbon carboxylic acid containing a terminal aldehyde group. Its dual functionality makes it a significant intermediate in both biological systems and synthetic organic chemistry. In biochemistry, it is a metabolite in the catabolism of amino acids and fatty acids, notably as an intermediate in the omega-oxidation pathway leading to the formation of adipic acid.^[1] In synthetic applications, it serves as a precursor for various valuable compounds, including polymers and pharmaceuticals.^[2] A thorough understanding of its physicochemical properties is paramount for its effective utilization in these fields.

Physicochemical Properties

The key physicochemical properties of **6-oxohexanoic acid** are summarized in the tables below. These values have been compiled from various sources and represent a consensus of the available data. It is important to note that some values, particularly for logP, are predicted and experimental verification is recommended for critical applications.

General and Physical Properties

Property	Value	Source(s)
Molecular Formula	C ₆ H ₁₀ O ₃	[3]
Molecular Weight	130.14 g/mol	[3]
CAS Number	928-81-4	[3]
Appearance	White crystalline solid	[4]
Melting Point	85 °C (in ethanol)	[3]
Boiling Point	263.7 °C (at 760 mmHg); 151-153 °C (at 20 Torr)	[3]
Density	1.088 - 1.15 g/cm ³	[4]

Chemical and Pharmacokinetic-Related Properties

Property	Value	Source(s)
pKa	4.70 ± 0.10 (Predicted)	[5]
logP	-0.1 (Predicted)	[6]
Solubility	Soluble in water and organic solvents	[7]

Experimental Protocols

Accurate determination of physicochemical properties is crucial for the reliable application of **6-oxohexanoic acid**. The following sections detail standard experimental protocols for measuring the key parameters outlined above.

Melting Point Determination (Capillary Method)

The melting point of a crystalline solid is a sensitive indicator of its purity.

Principle: A small, finely powdered sample is heated in a capillary tube, and the temperature range over which the substance melts is observed.

Procedure:

- Ensure the **6-oxohexanoic acid** sample is dry and finely powdered.
- Pack a small amount of the sample into a capillary tube to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.
- Place the capillary tube in a melting point apparatus.
- Heat the apparatus rapidly to a temperature approximately 15-20 °C below the expected melting point (85 °C).
- Decrease the heating rate to 1-2 °C per minute to allow for thermal equilibrium.
- Record the temperature at which the first liquid appears (onset of melting) and the temperature at which the last solid crystal disappears (completion of melting). This range represents the melting point. For a pure compound, this range should be narrow (0.5-2 °C).

[4]

Boiling Point Determination (Thiele Tube Method)

Principle: The boiling point is the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure. In this method, a small amount of the liquid is heated, and the temperature at which a continuous stream of bubbles emerges from an inverted capillary tube ceases and the liquid begins to enter the capillary is recorded.

Procedure:

- Place a few milliliters of **6-oxohexanoic acid** into a small test tube.

- Place a capillary tube, sealed at one end, into the test tube with the open end submerged in the liquid.
- Attach the test tube to a thermometer.
- Suspend the assembly in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil).
- Heat the side arm of the Thiele tube gently.
- Observe the capillary tube. As the liquid heats, air will expand and exit the capillary.
- When a continuous stream of bubbles emerges from the capillary, the liquid has reached its boiling point.
- Remove the heat and allow the apparatus to cool slowly.
- The temperature at which the bubbling stops and the liquid is drawn into the capillary tube is the boiling point of the sample.

Solubility Determination (OECD 105 Flask Method)

Principle: The flask method is a straightforward approach to determine the water solubility of a substance. A supersaturated solution is prepared and allowed to equilibrate, after which the concentration of the dissolved substance in the aqueous phase is measured.

Procedure:

- Add an excess amount of **6-oxohexanoic acid** to a known volume of distilled water in a flask.
- Seal the flask and agitate it at a constant temperature (e.g., 25 °C) for a sufficient period to reach equilibrium (typically 24-48 hours).
- After equilibration, allow the undissolved solid to settle.
- Carefully withdraw a sample of the supernatant, ensuring no solid particles are included. Centrifugation or filtration may be necessary.

- Analyze the concentration of **6-oxohexanoic acid** in the sample using a suitable analytical method, such as HPLC or titration.
- The determined concentration represents the water solubility of the compound at that temperature.^{[1][6]}

pKa Determination (Potentiometric Titration)

Principle: The pKa is determined by titrating a solution of the weak acid (**6-oxohexanoic acid**) with a strong base (e.g., NaOH) and monitoring the pH change. The pKa corresponds to the pH at the half-equivalence point.

Procedure:

- Calibrate a pH meter using standard buffer solutions.
- Prepare a solution of **6-oxohexanoic acid** of known concentration in water.
- Place the solution in a beaker with a magnetic stirrer and immerse the pH electrode.
- Add a standardized solution of a strong base (e.g., 0.1 M NaOH) in small, known increments.
- Record the pH after each addition, allowing the reading to stabilize.
- Continue the titration past the equivalence point (the point of steepest pH change).
- Plot the pH versus the volume of titrant added.
- Determine the equivalence point from the inflection point of the titration curve.
- The pH at the volume of titrant that is half of the equivalence point volume is the pKa of the acid.^{[8][9]}

logP Determination (Shake-Flask Method)

Principle: The partition coefficient (P) is the ratio of the concentration of a compound in a mixture of two immiscible phases at equilibrium, typically n-octanol and water. logP is the logarithm of this ratio and is a measure of lipophilicity.

Procedure:

- Prepare a stock solution of **6-oxohexanoic acid** in either n-octanol or water.
- In a separatory funnel, combine equal volumes of n-octanol and water (pre-saturated with each other).
- Add a known amount of the **6-oxohexanoic acid** stock solution.
- Shake the funnel vigorously for a set period (e.g., 30 minutes) to allow for partitioning between the two phases.
- Allow the layers to separate completely.
- Carefully collect samples from both the n-octanol and water layers.
- Determine the concentration of **6-oxohexanoic acid** in each phase using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).
- Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the water phase.
- The logP is the base-10 logarithm of P.

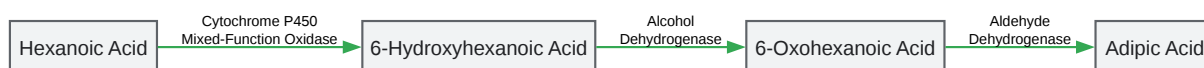
Biological Significance and Metabolic Pathway

6-Oxohexanoic acid is an intermediate in the omega-oxidation of fatty acids, a metabolic pathway that occurs in the smooth endoplasmic reticulum of liver and kidney cells.^[1] This pathway serves as an alternative to beta-oxidation, particularly for medium-chain fatty acids. The process involves the oxidation of the omega (ω) carbon, the carbon atom furthest from the carboxyl group.

The pathway leading to and from **6-oxohexanoic acid** is as follows:

- Hydroxylation: A fatty acid (e.g., hexanoic acid) is first hydroxylated at the ω -carbon by a cytochrome P450-dependent mixed-function oxidase to form 6-hydroxyhexanoic acid.

- **Oxidation to Aldehyde:** The terminal alcohol of 6-hydroxyhexanoic acid is then oxidized to an aldehyde by an alcohol dehydrogenase, yielding **6-oxohexanoic acid**.
- **Oxidation to Carboxylic Acid:** Finally, **6-oxohexanoic acid** is further oxidized by an aldehyde dehydrogenase to form the dicarboxylic acid, adipic acid. Adipic acid can then be further metabolized.



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Metabolic pathway of **6-oxohexanoic acid**.

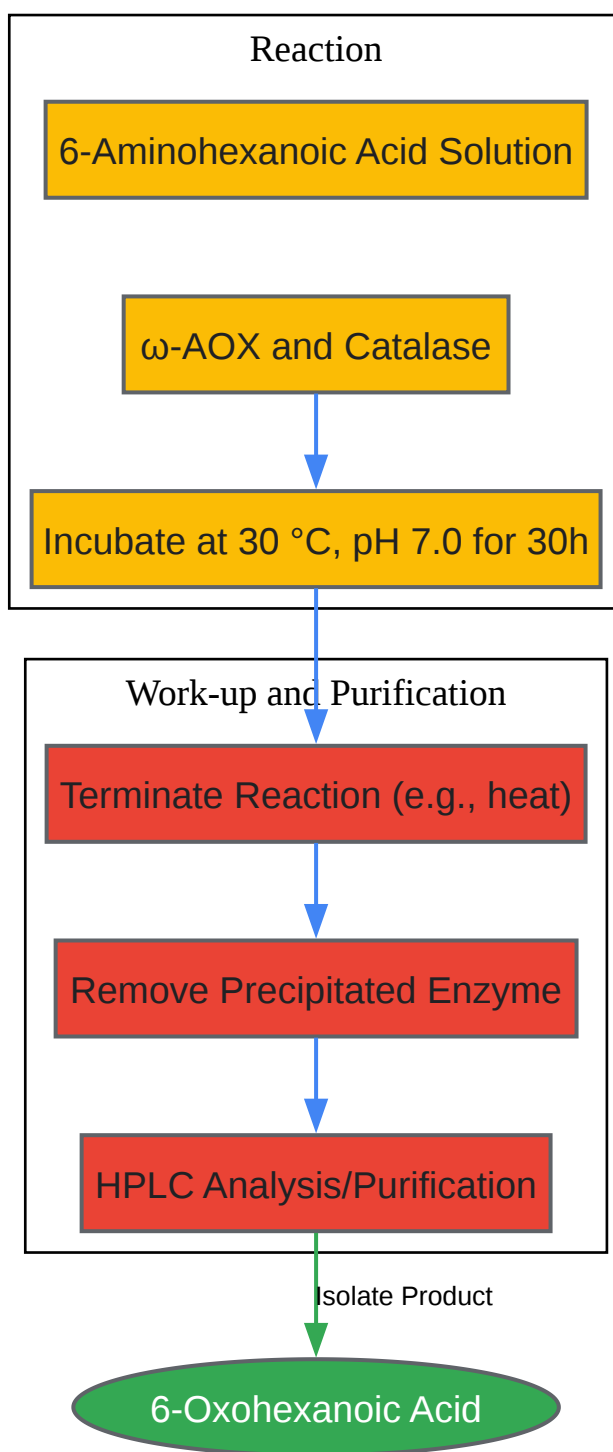
Synthesis of 6-Oxohexanoic Acid

6-Oxohexanoic acid can be synthesized through various chemical and enzymatic routes.

Enzymatic Synthesis from 6-Aminohexanoic Acid

A green and efficient method for producing **6-oxohexanoic acid** is through the enzymatic oxidation of 6-aminohexanoic acid.[3][6] This biotransformation can achieve high yields under mild conditions.

Principle: An ω -amino group-oxidizing enzyme (ω -AOX) catalyzes the oxidative deamination of 6-aminohexanoic acid to produce **6-oxohexanoic acid**. The reaction also produces hydrogen peroxide, which can be detrimental to the enzyme. Therefore, catalase is often added to decompose the hydrogen peroxide.[3]



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Workflow for the enzymatic synthesis of **6-oxohexanoic acid**.

Experimental Protocol Outline:

- **Enzyme Preparation:** The ω -amino group-oxidizing enzyme (ω -AOX) can be obtained from microbial sources like *Phialemonium* sp. The enzyme may be used as a crude extract, purified, or in whole-cell catalysis.
- **Reaction Setup:** A buffered solution (e.g., 0.1 M potassium phosphate buffer, pH 7.0) of 6-aminohexanoic acid is prepared.
- **Enzymatic Reaction:** ω -AOX and catalase are added to the substrate solution. The reaction mixture is incubated at a controlled temperature (e.g., 30 °C) with gentle agitation for a specified period (e.g., 30 hours).[3]
- **Reaction Monitoring and Termination:** The progress of the reaction can be monitored by taking aliquots and analyzing them using techniques like HPLC. The reaction is terminated, often by heat denaturation of the enzymes.
- **Product Isolation and Purification:** The reaction mixture is centrifuged or filtered to remove the denatured enzymes. The supernatant containing **6-oxohexanoic acid** can then be purified using chromatographic methods.

Conclusion

This technical guide has provided a detailed overview of the core physicochemical properties of **6-oxohexanoic acid**, along with standardized experimental protocols for their determination. The elucidation of its role in metabolic pathways and the description of its synthesis provide a broader context for its significance. The structured presentation of data and visual workflows are intended to facilitate a deeper understanding and practical application of this important molecule for researchers, scientists, and professionals in drug development.

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